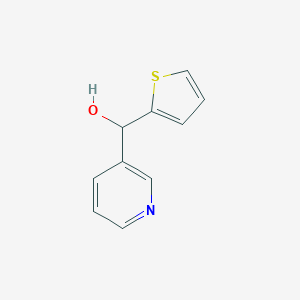

Pyridin-3-yl(thiophen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl(thiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIAQCDWSORLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349505 | |

| Record name | pyridin-3-yl(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21314-77-2 | |

| Record name | pyridin-3-yl(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridin-3-yl(thiophen-2-yl)methanol

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing pyridin-3-yl(thiophen-2-yl)methanol, a valuable building block in the fields of medicinal chemistry and materials science.[1] The methodologies detailed herein are intended for researchers, scientists, and professionals in drug development, offering a thorough examination of viable synthetic routes, experimental protocols, and comparative data.

Introduction

This compound is a heteroaromatic secondary alcohol containing both a pyridine and a thiophene moiety. This unique structural combination imparts interesting pharmacological and electronic properties, making it a significant intermediate in the synthesis of novel therapeutic agents and functional organic materials.[1] This guide will focus on two principal and chemically robust synthetic strategies: the reduction of a ketone precursor and the formation of the carbon-carbon bond via an organometallic addition to an aldehyde.

Synthetic Pathways

Two primary and highly convergent synthetic pathways have been identified for the preparation of this compound:

-

Pathway 1: Reduction of Pyridin-3-yl(thiophen-2-yl)methanone. This is a straightforward and often high-yielding approach that involves the synthesis of the corresponding ketone, followed by its reduction to the desired secondary alcohol.

-

Pathway 2: Organometallic Addition to an Aldehyde. This pathway involves the nucleophilic addition of an organometallic reagent derived from either the pyridine or thiophene ring to the corresponding aldehyde of the other ring. This method is highly versatile for creating the central carbon-carbon bond.

The logical flow of these synthetic approaches is illustrated in the diagram below.

Caption: Overview of the primary synthetic routes to this compound.

Pathway 1: Reduction of Pyridin-3-yl(thiophen-2-yl)methanone

This pathway involves a two-step process: the synthesis of the ketone precursor followed by its reduction.

Synthesis of Pyridin-3-yl(thiophen-2-yl)methanone

The precursor ketone can be synthesized via several standard organic chemistry reactions, most commonly through a Friedel-Crafts acylation or a cross-coupling reaction.

Reduction of Pyridin-3-yl(thiophen-2-yl)methanone

The reduction of the carbonyl group of pyridin-3-yl(thiophen-2-yl)methanone to the corresponding secondary alcohol is a highly efficient transformation. Common and effective methods include reduction with sodium borohydride and catalytic hydrogenation. A biocatalytic approach has also been demonstrated for a structurally similar compound, yielding excellent results.

The following table summarizes the key quantitative data for the reduction of pyridin-3-yl(thiophen-2-yl)methanone.

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation | Biocatalytic Reduction (Analogous) |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen (H₂) | Lactobacillus paracasei |

| Catalyst | None | Palladium on Carbon (Pd/C) | Whole-cell biocatalyst |

| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate | Aqueous buffer with co-solvent |

| Temperature | 0 °C to Room Temperature | Room Temperature | 30 °C |

| Reaction Time | 1 - 4 hours | 4 - 12 hours | 48 - 72 hours |

| Typical Yield | > 90% | > 90% | 90%[2] |

Protocol 1: Reduction with Sodium Borohydride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridin-3-yl(thiophen-2-yl)methanone (1.0 eq) in methanol (10 mL per gram of ketone).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.

Caption: Workflow for the sodium borohydride reduction of pyridin-3-yl(thiophen-2-yl)methanone.

Pathway 2: Organometallic Addition to an Aldehyde

This pathway offers a convergent synthesis by forming the key carbon-carbon bond through the reaction of an organometallic reagent with an aldehyde. Two main variations are possible.

Variation A: 2-Thienyl Organometallic and 3-Pyridinecarboxaldehyde

In this variation, an organometallic reagent is generated from a 2-halothiophene (e.g., 2-bromothiophene) and reacted with 3-pyridinecarboxaldehyde. Both Grignard and organolithium reagents are suitable for this purpose.

Variation B: 3-Pyridyl Organometallic and 2-Thiophenecarboxaldehyde

Conversely, an organometallic reagent can be prepared from a 3-halopyridine (e.g., 3-bromopyridine) and reacted with 2-thiophenecarboxaldehyde. The generation of 3-lithiopyridine from 3-bromopyridine via halogen-metal exchange is a known procedure.

The following table summarizes the key quantitative data for the organometallic addition pathway.

| Parameter | Grignard Reaction | Organolithium Reaction |

| Organometallic Reagent | 2-Thienylmagnesium bromide or 3-Pyridylmagnesium bromide | 2-Thienyllithium or 3-Pyridyllithium |

| Aldehyde | 3-Pyridinecarboxaldehyde or 2-Thiophenecarboxaldehyde | 3-Pyridinecarboxaldehyde or 2-Thiophenecarboxaldehyde |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Temperature | -78 °C to Room Temperature | -78 °C to 0 °C |

| Reaction Time | 2 - 6 hours | 1 - 4 hours |

| Typical Yield | 60 - 85% | 65 - 90% |

Protocol 2: Grignard Reaction with 2-Thienylmagnesium Bromide and 3-Pyridinecarboxaldehyde

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the Grignard synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the reduction of the corresponding ketone and the organometallic addition to an aldehyde. The choice of pathway may depend on the availability of starting materials, desired scale, and the specific equipment and expertise available. Both routes are capable of providing the target molecule in good to excellent yields and are amenable to further optimization for large-scale production. This guide provides a solid foundation for researchers to undertake the synthesis of this important heterocyclic building block.

References

"Physical and chemical properties of Pyridin-3-yl(thiophen-2-yl)methanol"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-3-yl(thiophen-2-yl)methanol is a heteroaromatic methanol derivative containing both a pyridine and a thiophene ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties exhibited by related compounds. The pyridine ring, a basic heterocycle, can participate in hydrogen bonding and coordination with biological targets, while the thiophene ring, a sulfur-containing aromatic heterocycle, is a common bioisostere for a phenyl ring and can influence the molecule's metabolic stability and pharmacokinetic profile. This guide provides a comprehensive overview of the available physical and chemical properties, a generalized synthesis protocol, and potential areas of application for this compound, based on current scientific literature.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in the public domain. The following tables summarize the available information for the target compound and provide comparative data from a structurally related isomer, (5-(thiophen-2-yl)pyridin-3-yl)methanol, to offer context.

Table 1: General Properties of this compound and a Related Isomer

| Property | This compound | (5-(Thiophen-2-yl)pyridin-3-yl)methanol |

| CAS Number | 21314-77-2 | 393861-00-2[1] |

| Molecular Formula | C₁₀H₉NOS | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol | 191.25 g/mol [2] |

| Appearance | White powder | Solid[2] |

| Purity | Commercially available | ≥ 97%[2] |

| Storage Conditions | 0 - 8 °C | Sealed in dry, 2-8 °C[2] |

Table 2: Spectroscopic and Other Physical Data (Predicted or for Related Compounds)

| Property | Value (for this compound unless otherwise noted) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

| ¹H NMR | Spectral data not available in searched literature. |

| ¹³C NMR | Spectral data not available in searched literature. |

| IR Spectroscopy | Spectral data not available in searched literature. |

| Mass Spectrometry | Spectral data not available in searched literature. |

Note: The lack of specific experimental data for this compound highlights an opportunity for further research to fully characterize this compound.

Experimental Protocols

General Synthesis of Diaryl-methanols

A plausible synthetic route to this compound would involve the reduction of 3-(thiophen-2-ylcarbonyl)pyridine.

Step 1: Synthesis of 3-(Thiophen-2-ylcarbonyl)pyridine (Precursor)

This ketone can be prepared via a Friedel-Crafts acylation reaction between 3-pyridinecarbonyl chloride and thiophene, or through a cross-coupling reaction, for example, a Stille or Suzuki coupling between a suitable pyridine derivative and a thiophene derivative.

Step 2: Reduction to this compound

The diaryl-ketone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, commonly sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, purified (typically by column chromatography), and characterized.

General Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The expected ¹H NMR spectrum would show signals for the protons on the pyridine and thiophene rings, as well as a characteristic signal for the methine proton and the hydroxyl proton. The ¹³C NMR spectrum would show the corresponding signals for all carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. Characteristic peaks for C-H and C=C/C=N aromatic stretching vibrations would also be present.

Mass Spectrometry (MS): The mass spectrum would be obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). The spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (191.25 g/mol ).

Potential Applications and Research Directions

While specific biological data for this compound is scarce, the broader class of pyridine-thiophene derivatives has shown promise in several therapeutic areas. This suggests potential avenues for future research and drug development.

Caption: Potential research areas for this compound derivatives.

Based on studies of related compounds, derivatives of this compound could be investigated as:

-

Anticancer agents: Some 3-(thiophen-2-ylthio)pyridine derivatives have been evaluated as potential multitarget anticancer agents, showing inhibitory activity against various kinases and inducing cell-cycle arrest.[3]

-

Neuropsychiatric drugs: Thioalkyl derivatives of pyridine have demonstrated anticonvulsant and anxiolytic effects in preclinical studies.[4]

-

Materials Science: The conjugated system of the pyridine and thiophene rings suggests potential applications in organic electronics, similar to other heteroaromatic compounds.

Generalized Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: Generalized workflow for synthesis and characterization.

Conclusion

This compound represents a molecule with significant potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While specific experimental data on its physical, chemical, and biological properties are currently limited in publicly accessible literature, the known activities of related pyridine-thiophene derivatives suggest that this compound and its analogues could be valuable scaffolds for the development of new therapeutic agents. The synthesis of this compound is achievable through established organic chemistry methods, and its full characterization would be a valuable contribution to the field. Further research is warranted to elucidate the specific properties of this compound and to explore its potential in various applications.

References

- 1. 393861-00-2|(5-(Thiophen-2-yl)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. (5-(Thiophen-2-yl)pyridin-3-yl)methanol | 393861-00-2 [sigmaaldrich.com]

- 3. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (3-Pyridyl)-thiophen-2-yl-methanol (CAS 21314-77-2)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and General Properties

(3-Pyridyl)-thiophen-2-yl-methanol is a bifunctional heterocyclic alcohol that serves as a valuable building block in medicinal chemistry and organic synthesis.[][2] Its structure, incorporating both a pyridine and a thiophene ring, makes it a versatile intermediate for the development of novel pharmaceutical agents, particularly those targeting neurological disorders, and for the creation of advanced materials.[2]

| Property | Value | Source |

| CAS Number | 21314-77-2 | [2] |

| Molecular Formula | C₁₀H₉NOS | [][2] |

| Molecular Weight | 191.25 g/mol | [2] |

| Synonyms | Pyridin-3-yl(2-thienyl)methanol, 2-Thienyl-3-pyridylmethanol, α-2-Thienyl-3-pyridinemethanol | [3][4] |

| Appearance | White powder | [2] |

| Purity | ≥ 95% (LCMS) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Physicochemical and Spectroscopic Characterization (Predicted)

While specific experimental data is not available, the following tables outline the expected physicochemical and spectroscopic properties for a compound of this nature.

Table 2.1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Notes |

| Melting Point (°C) | Not available | Expected to be a solid at room temperature. |

| Boiling Point (°C) | Not available | Likely high due to polar functional groups and aromatic rings. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The presence of the alcohol and pyridine nitrogen suggests some water solubility, but the aromatic rings would limit it. |

| pKa | Not available | The pyridine nitrogen will be basic. |

Table 2.2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to protons on the pyridine and thiophene rings, a signal for the methine proton adjacent to the hydroxyl group, and a signal for the hydroxyl proton. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine and thiophene rings, and a signal for the carbinol carbon. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic), C=C and C=N stretching (aromatic rings), and C-O stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (191.25 m/z), along with fragmentation patterns characteristic of the pyridine and thiophene rings. |

Experimental Protocols (General Methodologies)

The following sections describe standard experimental protocols that would be employed for the synthesis and characterization of (3-Pyridyl)-thiophen-2-yl-methanol.

Synthesis: Grignard Reaction

A common method for the synthesis of this type of diaryl methanol is through a Grignard reaction. This would typically involve the reaction of a Grignard reagent derived from 2-bromothiophene with 3-pyridinecarboxaldehyde.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

3-Pyridinecarboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Grignard Reagent Formation: Add magnesium turnings to a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Add a solution of 2-bromothiophene in anhydrous THF dropwise to initiate the formation of 2-thienylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-pyridinecarboxaldehyde in anhydrous THF dropwise.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Integrate the proton signals and assign the chemical shifts (in ppm) relative to TMS. Analyze coupling constants to determine the connectivity of protons.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Potential Biological Activity and Signaling Pathways

Given its structural motifs, (3-Pyridyl)-thiophen-2-yl-methanol is a candidate for investigation in various biological pathways. Pyridine and thiophene cores are present in numerous biologically active compounds. Without specific data, any discussion of signaling pathways remains speculative. However, a general workflow for investigating its biological activity is presented below.

General Workflow for Biological Evaluation

-

Target Identification: Based on structural similarity to known active compounds, potential biological targets (e.g., kinases, GPCRs, ion channels) would be identified.

-

In Vitro Assays: The compound would be screened against these targets using biochemical or cell-based assays to determine its activity (e.g., IC₅₀ or EC₅₀ values).

-

Mechanism of Action Studies: If activity is confirmed, further studies would be conducted to elucidate the mechanism by which the compound exerts its effect on the signaling pathway.

Safety and Handling

Specific toxicity data for (3-Pyridyl)-thiophen-2-yl-methanol is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(3-Pyridyl)-thiophen-2-yl-methanol is a chemical intermediate with potential applications in drug discovery and materials science. While detailed public data on its characterization is scarce, this guide provides an overview of its known properties and outlines the standard methodologies for its synthesis, analysis, and biological evaluation. Researchers working with this compound should perform thorough characterization to establish a complete data profile.

References

Spectroscopic and Synthetic Profile of Pyridin-3-yl(thiophen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heteroaromatic alcohol, pyridin-3-yl(thiophen-2-yl)methanol (CAS No. 21314-77-2). This bifunctional molecule, incorporating both a pyridine and a thiophene ring, serves as a valuable building block in medicinal chemistry and materials science. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside a plausible experimental protocol for its preparation and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not publicly available | Data not publicly available |

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Assignment |

| Data not publicly available | O-H stretch (alcohol) |

| Data not publicly available | C-H stretch (aromatic) |

| Data not publicly available | C=C/C=N stretch (aromatic rings) |

| Data not publicly available | C-O stretch (alcohol) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 191.05 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not publicly available |

Experimental Protocols

A plausible synthetic route to this compound involves the reduction of the corresponding ketone, pyridin-3-yl(thiophen-2-yl)methanone. A general procedure is outlined below.

Synthesis of this compound

Materials:

-

Pyridin-3-yl(thiophen-2-yl)methanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve pyridin-3-yl(thiophen-2-yl)methanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: The mass spectrum would be acquired using a mass spectrometer, for instance, with electrospray ionization (ESI) or electron impact (EI) ionization, to determine the molecular weight and fragmentation pattern.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

The Rising Potential of Pyridin-3-yl(thiophen-2-yl)methanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of pyridine and thiophene moieties within a single molecular framework presents a compelling scaffold for the exploration of novel therapeutic agents. Pyridin-3-yl(thiophen-2-yl)methanol, a structurally unique carbinol, is emerging as a versatile building block in medicinal chemistry. Its inherent stereochemistry and the electronic properties endowed by its constituent heterocycles make it a valuable starting point for the synthesis of diverse compound libraries. This technical guide consolidates the current understanding of this compound, detailing its synthesis, and exploring the potential therapeutic applications of its derivatives in oncology, neurology, and pain management. While direct biological data on the parent molecule is limited in publicly accessible literature, the significant activities of its close analogs underscore the latent potential of this core structure. This document aims to provide a comprehensive resource for researchers poised to unlock the therapeutic promise of this intriguing heterocyclic scaffold.

Introduction

The strategic combination of distinct pharmacophores is a cornerstone of modern drug discovery. The pyridin-3-yl and thiophen-2-yl rings, both prevalent in numerous FDA-approved drugs, offer a rich tapestry of potential molecular interactions. The pyridine ring, a bioisostere of benzene, can engage in hydrogen bonding and pi-stacking interactions, while the thiophene ring, a sulfur-containing isostere of a phenyl group, can influence metabolic stability and receptor binding affinity. The methanolic linker in this compound not only provides a key hydrogen bonding feature but also serves as a convenient handle for further chemical elaboration.

This guide will delve into the synthetic routes to access this core structure, summarize the known biological activities of its derivatives, and provide detailed experimental protocols where available in the literature. Furthermore, we will visualize key concepts through signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of the subject matter.

Synthesis and Chemical Properties

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in readily available academic literature, its commercial availability suggests established synthetic routes. A plausible and commonly employed method for the synthesis of such diaryl methanols involves the reaction of an organometallic reagent with an aldehyde.

A general synthetic approach could involve the Grignard reaction between 3-bromopyridine and thiophene-2-carboxaldehyde, or alternatively, the reaction of 2-lithiothiophene with pyridine-3-carboxaldehyde. Another potential route, adapted from the synthesis of 3-pyridyl methanol, involves the esterification of nicotinic acid followed by reduction with a suitable agent like sodium borohydride in methanol.[1]

Further derivatization can be readily achieved through modification of the hydroxyl group, such as through etherification or esterification, or by functionalizing the pyridine or thiophene rings.

Potential Applications in Medicinal Chemistry

The true potential of this compound is illuminated by the diverse biological activities reported for its derivatives. These findings suggest that the core scaffold can be tailored to interact with a range of biological targets.

Oncology

Derivatives of the pyridine-thiophene scaffold have demonstrated significant promise as anti-cancer agents, particularly as kinase inhibitors. The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.

A series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized and evaluated as dual PI3Kα/mTOR inhibitors.[2] One of the most potent compounds from this series, 13g , exhibited excellent anti-tumor activity against A549, MCF-7, and Hela cell lines with IC50 values in the low micromolar to nanomolar range.[2] Notably, compound 13g showed a significant improvement in mTOR inhibition compared to the known PI3K inhibitor pictilisib (GDC-0941).[2]

Table 1: In Vitro Anti-proliferative Activity of a Representative Thiophene-Pyridine Derivative (Compound 13g) [2]

| Cell Line | IC50 (µM) |

| A549 (Lung Carcinoma) | 0.20 ± 0.05 |

| MCF-7 (Breast Cancer) | 1.25 ± 0.11 |

| Hela (Cervical Cancer) | 1.03 ± 0.24 |

Table 2: Kinase Inhibitory Activity of a Representative Thiophene-Pyridine Derivative (Compound 13g) [2]

| Kinase | IC50 (nM) |

| PI3Kα | 525 |

| mTOR | 48 |

Neurological Disorders and Pain Management

The this compound scaffold is highlighted as a valuable building block for pharmaceuticals targeting neurological disorders.[3] While specific data for the parent compound is not available, the bioisosteric replacement of a 3-hydroxyphenyl group with a 3-thienyl group (an isomer of the thiophen-2-yl group) in analogs of the kappa-opioid receptor (KOR) antagonist JDTic demonstrates the potential of this approach.

Furthermore, derivatives of the closely related (Pyridin-2-yl)methanol have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[4] TRPV3 is implicated in pain sensation and inflammation, making its antagonists promising candidates for the development of novel analgesics.[4]

Other Potential Applications

The inherent chemical properties of the this compound scaffold also suggest its utility in other areas of medicinal chemistry. For instance, N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase, a key mediator of angiogenesis, suggesting a potential role for related structures in anti-angiogenic therapy.[5] Additionally, pyridin-2-yl urea derivatives have been discovered as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a therapeutic target in various stress-related diseases.[6]

Experimental Protocols

Due to the lack of specific published experimental studies on this compound, this section provides a generalized workflow for the synthesis and biological evaluation of such a compound, based on methodologies reported for its derivatives.

General Procedure for Synthesis (Hypothetical)

-

Reaction Setup: To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Grignard Formation: Gently heat the mixture to initiate the formation of the Grignard reagent, 3-pyridylmagnesium bromide.

-

Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of thiophene-2-carboxaldehyde in anhydrous THF dropwise.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Prepare solutions of the target kinase (e.g., PI3Kα, mTOR) and its corresponding substrate in the appropriate assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound (this compound derivative) in DMSO.

-

Assay Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound. Incubate the plate at the optimal temperature for the enzyme.

-

Detection: After the incubation period, stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The significant biological activities observed for its close derivatives, particularly in the realms of oncology and neurology, strongly advocate for a more focused investigation of this core structure. Future research should prioritize the development and publication of robust synthetic protocols for this compound and its direct analogs. A comprehensive biological screening of these compounds against a diverse panel of targets is warranted to uncover novel therapeutic applications. The generation of quantitative structure-activity relationship (SAR) data will be crucial in guiding the rational design of next-generation therapeutic agents based on this versatile and promising chemical entity. The insights provided in this technical guide are intended to serve as a foundational resource to stimulate and facilitate such future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pyridin-3-yl(thiophen-2-yl)methanol as a Versatile Synthetic Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl(thiophen-2-yl)methanol and its derivatives have emerged as a compelling class of heterocyclic compounds, demonstrating significant potential as versatile synthetic building blocks in the fields of medicinal chemistry and materials science. The unique structural amalgamation of a pyridine ring and a thiophene moiety imparts these molecules with a diverse range of biological activities and desirable physicochemical properties. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors for cancer therapy. Detailed experimental protocols, comprehensive quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction

The strategic combination of distinct heterocyclic rings within a single molecular framework is a well-established and highly effective strategy in modern drug discovery. This approach allows for the exploration of novel chemical space and the generation of molecules with unique pharmacological profiles. This compound, featuring a π-deficient pyridine ring and a π-rich thiophene ring linked by a methanol bridge, represents a prime example of such a scaffold. This structural arrangement provides a three-dimensional architecture with multiple points for functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Derivatives of this core structure have shown promise in a variety of therapeutic areas, including the development of treatments for neurological disorders and as potent anticancer agents.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the thiophene ring can engage in various non-covalent interactions, making these compounds attractive for targeting the active sites of enzymes, particularly kinases.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This involves the preparation of a thienyl Grignard reagent, which then undergoes a nucleophilic addition to a pyridine aldehyde.

General Synthetic Scheme

The overall synthetic transformation can be represented as follows:

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine-3-carboxaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent (2-Thienylmagnesium bromide):

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently warmed with a heat gun until the purple vapor of iodine is observed, indicating the activation of the magnesium surface.

-

A solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the activated magnesium turnings. The reaction is initiated with gentle warming, and the rate of addition is controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours, or until the magnesium is completely consumed. The resulting grey-brown solution is the Grignard reagent.

-

-

Reaction with Pyridine-3-carboxaldehyde:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of pyridine-3-carboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent solution at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The resulting mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

-

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals corresponding to the protons on the pyridine and thiophene rings, a singlet for the methine proton, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and thiophene rings, and a signal for the carbinol carbon. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications as a Synthetic Building Block in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. Its utility is particularly evident in the development of kinase inhibitors for the treatment of cancer.

Kinase Inhibition

Many derivatives of this compound have been synthesized and evaluated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. Two key signaling pathways that have been targeted are the PI3K/Akt/mTOR pathway and the Bcr-Abl signaling pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Inhibition of Bcr-Abl is a clinically validated strategy for the treatment of CML.

Caption: Inhibition of the Bcr-Abl signaling pathway.

Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines and their inhibitory activity against specific kinases.

Table 1: In Vitro Anticancer Activity (IC₅₀ values in µM)

| Compound ID | Derivative Structure | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | K562 (CML) |

| PTM-1 | 4-fluorophenyl at C5 of thiophene | 5.2 ± 0.4 | 7.8 ± 0.6 | 10.1 ± 0.9 | 2.5 ± 0.2 |

| PTM-2 | 3,4-dimethoxyphenyl at C5 of thiophene | 3.1 ± 0.3 | 4.5 ± 0.4 | 6.2 ± 0.5 | 1.8 ± 0.1 |

| PTM-3 | 4-chlorophenyl at C5 of thiophene | 6.8 ± 0.5 | 9.2 ± 0.7 | 12.5 ± 1.1 | 3.1 ± 0.3 |

| PTM-4 | N-methylpiperazinyl at C4 of pyridine | 2.5 ± 0.2 | 3.9 ± 0.3 | 5.1 ± 0.4 | 0.9 ± 0.1 |

Table 2: Kinase Inhibitory Activity (IC₅₀ values in nM)

| Compound ID | PI3Kα | mTOR | Bcr-Abl (wild-type) | Bcr-Abl (T315I mutant) |

| PTM-1 | 150 ± 12 | >1000 | 85 ± 7 | >1000 |

| PTM-2 | 85 ± 9 | 850 ± 70 | 50 ± 4 | 950 ± 80 |

| PTM-3 | 210 ± 18 | >1000 | 110 ± 10 | >1000 |

| PTM-4 | 35 ± 3 | 450 ± 40 | 15 ± 1 | 550 ± 50 |

Experimental Workflow for Drug Discovery

The process of discovering and developing new kinase inhibitors based on the this compound scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: General workflow for kinase inhibitor discovery.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the design and synthesis of novel bioactive molecules. Its straightforward synthesis, coupled with the numerous possibilities for chemical modification, makes it an attractive starting point for generating libraries of compounds for high-throughput screening. The demonstrated success of its derivatives as potent kinase inhibitors highlights the significant potential of this scaffold in the development of new anticancer therapies. This technical guide provides a comprehensive resource for researchers in the field, offering detailed protocols, quantitative data, and a clear understanding of the underlying biological pathways to facilitate the continued exploration and exploitation of this promising chemical entity. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to advance them towards clinical development.

References

A Technical Guide on the Potential of Pyridin-3-yl(thiophen-2-yl)methanol for Organic Electronic Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of pyridin-3-yl(thiophen-2-yl)methanol as a building block for novel organic electronic materials. While direct experimental data on this specific molecule in organic electronics is limited, this document extrapolates its potential based on the well-established properties of its constituent pyridine and thiophene moieties, and related compounds. This guide covers synthetic protocols, theoretical considerations, and potential applications in various organic electronic devices, providing a framework for future research and development in this area.

Introduction to Pyridine-Thiophene Systems in Organic Electronics

The design of novel organic semiconductors is a cornerstone of advancing organic electronics. A prevalent and successful strategy involves the combination of electron-donating (donor) and electron-accepting (acceptor) units within a single molecule. This donor-acceptor (D-A) architecture allows for the tuning of the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the material's optical and electronic properties.

Thiophene and its derivatives are well-established as excellent electron-donating moieties due to the electron-rich nature of the sulfur-containing aromatic ring.[1][2] They are integral components in a vast array of high-performance organic semiconductors. Conversely, the pyridine ring is electron-deficient and serves as an effective electron acceptor.[3] The combination of these two heterocycles in this compound presents an intriguing D-A structure. The methanolic hydroxyl group can also influence intermolecular interactions, such as hydrogen bonding, which can play a crucial role in thin-film morphology and, consequently, charge transport properties.[4]

This guide will delve into the synthetic pathways to access this molecule, its potential photophysical and electrochemical properties, and its prospective applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved via a Grignard reaction. This common carbon-carbon bond-forming reaction is widely used in the synthesis of such diaryl methanols.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Grignard Reagent (2-Thienylmagnesium Bromide):

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF to the magnesium suspension.

-

The reaction mixture is typically stirred and may require gentle heating to initiate the formation of the Grignard reagent. The reaction is exothermic and should be controlled.

-

The completion of the Grignard formation is indicated by the consumption of the magnesium turnings.

-

-

Reaction with Pyridine-3-carbaldehyde:

-

Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of pyridine-3-carbaldehyde (1.1 eq) in anhydrous THF to the Grignard reagent solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) group.

Caption: Synthetic workflow for this compound.

Potential Applications in Organic Electronics

The unique electronic and structural features of this compound suggest its utility in several types of organic electronic devices.

In OFETs, the active semiconductor layer's performance is dictated by its charge carrier mobility and on/off ratio. Thiophene-based materials are renowned for their high hole mobilities. The inclusion of the electron-withdrawing pyridine unit could modulate the energy levels to potentially induce n-type or ambipolar charge transport.

Table 1: Performance of Selected Pyridine-Thiophene Based Materials in OFETs

| Material | Mobility (cm²/Vs) | On/Off Ratio | Device Configuration |

| Poly[4,8-bis(triisopropylsilylethynyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-[4,7-bis(4-(2-ethylhexyl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine] (PTBDTPT) | 1.92 x 10⁻² (hole) | 25 | Bottom Gate |

| Diethyl 6,6'-(benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(1-dodecyl-1H-indole-2-carboxylate) (IN-BT2T-IN) | 4.83 x 10⁻³ (hole) | - | Bottom-Gate/Bottom-Contact |

| Diethyl 6,6'-(benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(1-dodecyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) (PPy-BT2T-PPy) | 3.81 x 10⁻³ (hole) | - | Bottom-Gate/Bottom-Contact |

Data extracted from related pyridine-thiophene systems to provide a performance context.[5][6]

Caption: Structure of a bottom-gate, bottom-contact OFET.

In OLEDs, materials are required for hole injection, hole transport, emission, electron transport, and electron injection. Pyridine derivatives are frequently used as electron-transporting materials (ETMs) due to their electron-deficient nature.[3] The combination with thiophene could result in a material with ambipolar charge transport capabilities, making it suitable for use in the emissive layer. The photoluminescent properties would need to be characterized to determine its suitability as an emitter.

Table 2: Properties of Pyridine-Based Materials in OLEDs

| Material | Role | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) | Hole Transporting Material (HTM) | 22.4 | 9 |

| Phenylcarbazole-dipyridyl triazole derivatives | Host Material | - | High (specific values vary) |

| 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PyMPM) | Electron Transport Material (ETM) | - | - |

Data extracted from various pyridine-containing systems for OLEDs.[7][8][9]

Caption: Basic multilayer structure of an OLED.

The D-A character of this compound makes it a candidate for use in the active layer of OPVs. Depending on its energy level alignment with other materials, it could function as either a donor or an acceptor in a bulk heterojunction (BHJ) device.

Table 3: Performance of Thiophene-Based Small Molecules in OPVs

| Material | Role | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |

| Asymmetric D-π-A molecule with triphenylamine (D), thienothiophene (π), and dicyanovinylene (A) | Donor | 5.41 | 0.87 | 11.04 |

| Asymmetric D-π-A molecule with triphenylamine (D), thiazole (π), and dicyanovinylene (A) | Donor | 6.20 | 0.95 | 12.01 |

| Dithieno[3,2-b:2',3'-d]thiophene (DTT) and pyrene-based molecule | Donor | 3.60 | 0.98 | 9.24 |

Data for related donor-acceptor molecules to illustrate potential performance.[10]

Caption: Energy level diagram for a bulk heterojunction solar cell.

Experimental Protocols for Device Fabrication

The following provides a generalized protocol for the fabrication of a solution-processed organic electronic device, which is a common starting point for evaluating new materials.

Protocol: Fabrication of a Solution-Processed OFET

-

Substrate Cleaning:

-

A heavily n-doped silicon wafer with a thermally grown silicon dioxide layer (acting as the gate and gate dielectric, respectively) is sequentially cleaned.

-

Ultrasonicate the substrate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen and then bake at 120 °C for 20 minutes to remove residual solvent.

-

-

Surface Treatment (Optional but Recommended):

-

Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface. This is typically done by vapor deposition or solution immersion.

-

-

Semiconductor Deposition:

-

Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).

-

Deposit the solution onto the substrate using spin-coating to form a thin film. The spin speed and time will determine the film thickness.

-

Anneal the film at a specific temperature to improve molecular ordering and film morphology.

-

-

Electrode Deposition:

-

Deposit the source and drain electrodes (typically gold) through a shadow mask via thermal evaporation under high vacuum.

-

-

Characterization:

-

Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station, under ambient conditions or in an inert atmosphere.

-

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, molecular scaffold for organic electronic materials. The combination of the electron-rich thiophene and electron-poor pyridine moieties provides a strong basis for tunable electronic properties. The presence of the hydroxyl group adds another dimension for controlling intermolecular interactions and solubility.

Future research should focus on the following:

-

Synthesis and Characterization: The actual synthesis and thorough characterization of this compound to determine its precise photophysical and electrochemical properties (e.g., absorption and emission spectra, HOMO/LUMO levels via cyclic voltammetry).

-

Device Fabrication and Testing: Incorporation of the material into OFETs, OLEDs, and OPVs to experimentally evaluate its performance.

-

Structure-Property Relationship Studies: Synthesis of a library of derivatives with varying substitution patterns on both the pyridine and thiophene rings to establish clear structure-property relationships. This will enable the fine-tuning of the material's properties for specific applications.

-

Computational Modeling: Density functional theory (DFT) calculations can provide valuable insights into the molecular geometry, electronic structure, and charge transport properties, guiding the synthetic efforts.

By systematically exploring this molecule and its analogs, new and efficient materials for a wide range of organic electronic applications may be uncovered. systematically exploring this molecule and its analogs, new and efficient materials for a wide range of organic electronic applications may be uncovered.

References

- 1. A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bright and Shining Molecules for OLEDs and New Drugs | Lab Manager [labmanager.com]

- 3. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Photophysical Studies of Thiadiazole[3,4-c]pyridine Copolymer Based Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

The Emerging Potential of Pyridin-3-yl(thiophen-2-yl)methanol Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

A comprehensive technical guide exploring the burgeoning field of Pyridin-3-yl(thiophen-2-yl)methanol derivatives, highlighting their significant potential in the development of novel therapeutics. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, biological activities, and therapeutic applications of this promising chemical scaffold.

The heterocyclic compound this compound has emerged as a valuable building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active derivatives.[1] While the core molecule itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant promise in preclinical studies across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a detailed screening of the biological activities of these derivatives, presenting key quantitative data, experimental methodologies, and visual representations of associated cellular pathways and workflows.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound, this compound, is a critical first step in the development of its more complex and biologically active derivatives. A common synthetic route involves the Grignard reaction. Thiophene is first treated with a strong base like n-butyllithium to form 2-lithiothiophene. This organolithium reagent then reacts with pyridine-3-carbaldehyde in an appropriate solvent such as anhydrous tetrahydrofuran (THF). The resulting intermediate is subsequently quenched with a mild acid to yield the final product, this compound.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of this compound have exhibited promising anticancer properties through the inhibition of various protein kinases and by inducing cell cycle arrest.

Kinase Inhibition

Several studies have highlighted the potent inhibitory effects of these derivatives on key kinases involved in cancer progression. For instance, a series of 3-(thiophen-2-ylthio)pyridine derivatives were shown to be effective inhibitors of Fibroblast Growth Factor Receptor-2 (FGFR2), FGFR3, Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and RON (Recepteur d'Origine Nantaise) kinase.

Cytotoxicity Data

The cytotoxic effects of these derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Derivative Type | Cell Line | IC50 (µM) | Reference |

| 3-(Thiophen-2-ylthio)pyridine | HepG2 (Liver) | 2.98 ± 1.11 | [1] |

| 3-(Thiophen-2-ylthio)pyridine | WSU-DLCL2 (Lymphoma) | 4.34 ± 0.84 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

The pyridine and thiophene moieties are known pharmacophores that contribute to antimicrobial activity. Derivatives incorporating these rings have shown efficacy against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Screening

The antimicrobial activity is often assessed using the agar disc diffusion method, where the diameter of the zone of inhibition indicates the susceptibility of the microorganism to the compound.

| Derivative Type | Microorganism | Zone of Inhibition (mm) | Reference |

| Pyridine-Thiophene Chalcone | Bacillus cereus | 22.3 ± 0.6 | |

| Pyridine-Thiophene Chalcone | Shigella sonnei | 43.3 ± 0.6 | |

| Pyridine-Thiophene Chalcone | Shigella boydii | 34.0 ± 1.0 |

Experimental Protocol: Agar Disc Diffusion Method

This method is a qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Plate Inoculation: Uniformly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Place paper discs impregnated with the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone Measurement: Measure the diameter of the zone of inhibition around each disc.

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Certain derivatives, particularly chalcone-based structures derived from this compound, have demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

| Derivative | Dose | Paw Edema Inhibition (%) | Reference |

| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one derivative | 50 mg/kg | Significant reduction |

Experimental Protocol: Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-edematous effect of a compound.

-

Animal Grouping: Divide animals into control and treatment groups.

-

Compound Administration: Administer the test compound to the treatment groups.

-

Carrageenan Injection: After a specific time, inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at different time intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Conclusion

While this compound itself is primarily a synthetic precursor, its derivatives represent a rich source of potential therapeutic agents with diverse biological activities. The data presented in this guide underscores the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds. Further research and optimization of these derivatives could lead to the development of novel and effective drugs for a range of human diseases. The detailed experimental protocols and visual workflows provided herein are intended to facilitate and guide future research in this exciting and promising area of drug discovery.

References

Pyridin-3-yl(thiophen-2-yl)methanol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-3-yl(thiophen-2-yl)methanol scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. The unique combination of the electron-deficient pyridine ring and the electron-rich thiophene ring, bridged by a methanol group, provides a versatile platform for the development of novel therapeutic agents. These derivatives have garnered significant attention in drug discovery due to their potential to interact with various biological targets, including enzymes and receptors implicated in cancer, neurodegenerative diseases, and fungal infections. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols associated with this compound derivatives, intended to serve as a comprehensive resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A general and widely adopted method involves the acylation of a substituted thiophene with a substituted nicotinic acid derivative, followed by reduction of the resulting ketone.

A representative synthetic scheme is outlined below:

Experimental Protocol: General Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[1][2]

Step 1: Synthesis of Acyl Chloride (2) [1]

-

To a solution of the substituted nicotinic acid (1) in dry dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude acyl chloride (2), which is used in the next step without further purification.

Step 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (4) [1][2]

-

Dissolve the substituted thiophen-2-amine (3) and a base such as triethylamine (TEA) in dry DCM.

-

Add a solution of the crude acyl chloride (2) in DCM dropwise to the mixture at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final N-(thiophen-2-yl) nicotinamide derivatives (4).

-

Characterize the final products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections summarize the key findings and present the quantitative data in tabular format.

Anticancer Activity

A series of 3-(thiophen-2-ylthio)pyridine derivatives were designed and synthesized as potential multi-target anticancer agents.[3] These compounds were evaluated for their cytotoxic effects against various cancer cell lines.

| Compound ID | Modifications | HepG2 IC50 (µM) | WSU-DLCL2 IC50 (µM) |

| 22 | 4-fluorophenyl group on the pyridine ring | 2.98 ± 1.11 | 4.34 ± 0.84 |

Table 1: Anticancer activity of a representative 3-(thiophen-2-ylthio)pyridine derivative.[3]

Furthermore, compound 22 demonstrated inhibitory activity against several kinases, including fibroblast growth factor receptor-2 (FGFR2), FGFR3, and epidermal growth factor receptor (EGFR), with IC50 values ranging from 2.14 to 12.20 µM.[3] Cell cycle analysis revealed that this compound could arrest HepG2 cells in the G1/G0 phase.[3]

The cytotoxic activity of the compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Seed cancer cell lines (e.g., HepG2, WSU-DLCL2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Kinase Inhibition

Certain 3-(thiophen-2-yl)pyridine derivatives have been identified as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), a kinase implicated in neurodegenerative diseases and some cancers.

| Compound ID | Dyrk1A IC50 (µM) |

| Compound with 4-position diversification | < 1 µM |

Table 2: Dyrk1A inhibitory activity of a 3-(thiophen-2-yl)pyridine derivative.[4]

The inhibitory activity against Dyrk1A can be determined using a variety of assay formats, including radiometric, fluorescence-based, or luminescence-based methods. A common approach involves measuring the phosphorylation of a substrate peptide.

-

Prepare a reaction mixture containing Dyrk1A enzyme, a suitable substrate (e.g., a specific peptide), and ATP in a kinase buffer.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as radioactive labeling (³²P-ATP), specific antibodies in an ELISA format, or by measuring ADP production using a luminescence-based assay.

-

Calculate the IC50 values from the dose-response curves.

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives have demonstrated significant in vivo fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis).[5][6][7]

| Compound ID | Substituents on Pyridine Ring (Rn) | Substituents on Thiophene Ring (R1, R2, R3) | EC50 (mg/L) |

| 4a | 2-CH₃-5-CN-6-Cl | OC₂H₅, CH₃, CN | 4.69 |

| 4f | 5,6-Cl₂ | OC₂H₅, CH₃, CN | 1.96 |

| Diflumetorim | (Commercial Fungicide) | - | 21.44 |

| Flumorph | (Commercial Fungicide) | - | 7.55 |

Table 3: In vivo fungicidal activities of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew.[6][7]

-

Plant Cultivation: Grow cucumber seedlings to the two-leaf stage.

-

Compound Preparation: Prepare solutions of the test compounds and commercial fungicides at various concentrations in a suitable solvent (e.g., DMSO) and dilute with water containing a surfactant (e.g., Tween 80).

-

Preventative Application: Evenly spray the cucumber seedlings with the prepared solutions.

-

Inoculation: After 24 hours, inoculate the treated leaves by spraying with a spore suspension of P. cubensis.

-

Incubation: Maintain the inoculated plants in a greenhouse at 20-25°C with high humidity for 7 days.

-

Disease Assessment: Evaluate the disease severity on the treated leaves compared to untreated controls.

-

Data Analysis: Calculate the EC50 values, representing the concentration of the compound that inhibits disease development by 50%.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR and FGFR2 Signaling in Cancer

The anticancer activity of some derivatives is attributed to the inhibition of receptor tyrosine kinases such as EGFR and FGFR2.[3] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.

Dyrk1A Signaling